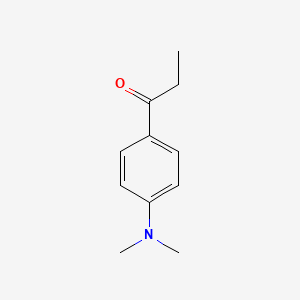

1-(4-(Dimethylamino)phenyl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-(Dimethylamino)phenyl)propan-1-one and related compounds involves reactions such as the Mannich reaction and the use of Grignard reagents. For example, stereochemistry studies in mannich bases have demonstrated the stereospecific synthesis of diastereoisomeric compounds related to 1-(4-(Dimethylamino)phenyl)propan-1-one, showcasing the complexity and precision required in its synthesis (Angiolini et al., 1969).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-(Dimethylamino)phenyl)propan-1-one has been analyzed through various spectroscopic techniques. For instance, the structure and spectroscopic data of similar molecules have been calculated using density functional methods, providing insights into vibrational frequencies, chemical shifts, and absorption wavelengths (Asiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1-(4-(Dimethylamino)phenyl)propan-1-one derivatives can lead to a wide array of products, depending on the reactants and conditions. For example, reactions with aryl α-bromoacetophenones have been explored, yielding products with different chemical structures and properties, highlighting the reactivity and versatility of these compounds (Garcia et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in the application and handling of 1-(4-(Dimethylamino)phenyl)propan-1-one. Studies on similar compounds have detailed their crystal structure and hydrogen bonding patterns, which are vital for understanding their physical behavior and interactions (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron distribution, are fundamental aspects of 1-(4-(Dimethylamino)phenyl)propan-1-one. Investigations into related compounds have provided insights into their charge-transfer complexes, electronic spectra, and molecular orbitals, offering a deeper understanding of their chemical nature and potential applications (Ito et al., 1996).

Applications De Recherche Scientifique

Nonlinear Optical Properties

1-(4-(Dimethylamino)phenyl)propan-1-one and its derivatives have been explored for their nonlinear optical properties. These compounds exhibit unique behaviors under different laser intensities, such as a transition from saturable absorption to reverse saturable absorption. Such characteristics make them potential candidates for applications in optical devices like optical limiters (Rahulan et al., 2014).

Electropolymerization Studies

Studies on silicon naphthalocyanines with substituents derived from 1-(4-(Dimethylamino)phenyl)propan-1-one have shown interesting electropolymerization properties. These compounds demonstrate non-aggregation behavior in various solvents and undergo oxidative electropolymerization, indicating potential use in electrochemical applications (Bıyıklıoğlu & Alp, 2017).

Synthesis of Diverse Chemical Libraries

Derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have been used to generate diverse chemical libraries. These compounds are versatile in undergoing various chemical reactions, including alkylation and ring closure, leading to the production of a wide range of structurally diverse compounds, which is significant in drug discovery and materials science (Roman, 2013).

Antibacterial and Antifungal Activities

Some derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have shown promising antibacterial and antifungal activities. This makes them valuable for further exploration in the field of antimicrobial research (Swarnkar, Ameta, & Vyas, 2014).

Fluorescent Chemosensor Applications

Certain derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have been utilized as fluorescent chemosensors, particularly for metal ion detection. This application is crucial in environmental monitoring and diagnostics (Singh, Sindhu, & Khurana, 2014).

Crystallographic Studies

Crystallographic studies of chalcone derivatives, including those with the 1-(4-(Dimethylamino)phenyl)propan-1-one moiety, provide insights into their molecular structure, which is essential in understanding their chemical behavior and potential applications in material science (Liu et al., 2002).

Antituberculosis Activity

Research has shown that some derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one exhibit antituberculosis activity. This finding is significant for the development of new therapeutic agents against tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).

Nonlinear Optical Material Research

Pyrene derivatives, including those containing the 1-(4-(Dimethylamino)phenyl)propan-1-one unit, have been studied for their potential as broadband nonlinear optical materials. Such materials are important in developing advanced optical technologies (Wu et al., 2017).

Enantioselective Reduction in Drug Synthesis

The compound has been used in the enantioselective reduction of β-amino ketones, which is crucial in the synthesis of certain antidepressants. This application highlights its significance in pharmaceutical manufacturing (Zhang et al., 2015).

Photophysical Studies

Photophysical studies of dimethylamino chalcones, including derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one, have explored their potential as laser dyes. These studies contribute to the development of new optical materials (Ibnaouf et al., 2018).

Mécanisme D'action

Target of Action

This compound is a part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

More detailed studies are needed to elucidate the exact interactions and resulting changes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies would provide valuable insights into these aspects .

Result of Action

Understanding these effects would require extensive research involving in vitro and in vivo studies .

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(dimethylamino)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCICIKBSHQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181196 | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Dimethylamino)phenyl)propan-1-one | |

CAS RN |

26672-58-2 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26672-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

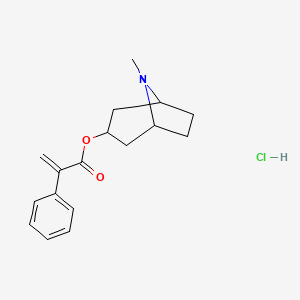

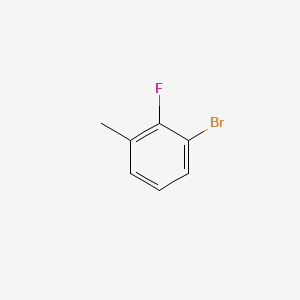

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

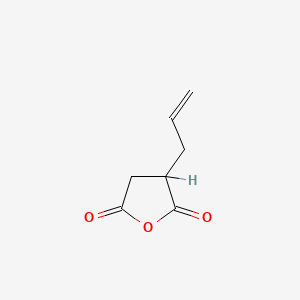

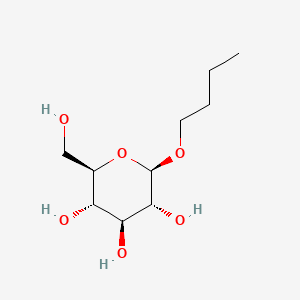

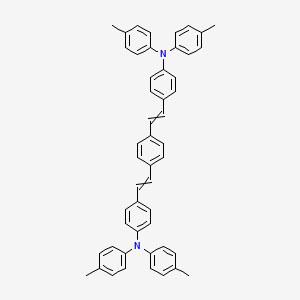

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)